molecular formula C21H17NO3 B4946427 benzyl N-(9H-xanthen-9-yl)carbamate CAS No. 6331-77-7

benzyl N-(9H-xanthen-9-yl)carbamate

Cat. No.: B4946427
CAS No.: 6331-77-7
M. Wt: 331.4 g/mol
InChI Key: XYZQIJYIHSCWFW-UHFFFAOYSA-N
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Description

Benzyl N-(9H-xanthen-9-yl)carbamate is a chemical compound with the molecular formula C21H17NO3 It is known for its unique structure, which includes a xanthene core and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(9H-xanthen-9-yl)carbamate typically involves the reaction of 9H-xanthene-9-carboxylic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The xanthene core can be oxidized to form xanthone derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Xanthone derivatives.

    Reduction: Benzylamine and xanthene derivatives.

    Substitution: Various benzyl-substituted xanthene derivatives.

Scientific Research Applications

Benzyl N-(9H-xanthen-9-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzyl N-(9H-xanthen-9-yl)carbamate is primarily related to its ability to interact with biological molecules. The xanthene core can intercalate with DNA, while the carbamate group can form hydrogen bonds with proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Xanthene: The core structure of benzyl N-(9H-xanthen-9-yl)carbamate.

    Benzyl Carbamate: A simpler analog without the xanthene core.

    Xanthone: An oxidized derivative of xanthene.

Uniqueness

This compound is unique due to the combination of the xanthene core and the benzyl carbamate group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

benzyl N-(9H-xanthen-9-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21(24-14-15-8-2-1-3-9-15)22-20-16-10-4-6-12-18(16)25-19-13-7-5-11-17(19)20/h1-13,20H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZQIJYIHSCWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979421
Record name Benzyl hydrogen 9H-xanthen-9-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-77-7
Record name NSC37348
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrogen 9H-xanthen-9-ylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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